LX-6171

Description

Properties

IUPAC Name |

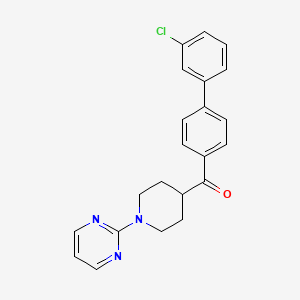

[4-(3-chlorophenyl)phenyl]-(1-pyrimidin-2-ylpiperidin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O/c23-20-4-1-3-19(15-20)16-5-7-17(8-6-16)21(27)18-9-13-26(14-10-18)22-24-11-2-12-25-22/h1-8,11-12,15,18H,9-10,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTIWIZIPOXSNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)C3=CC(=CC=C3)Cl)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914808-66-5 | |

| Record name | LX-6171 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914808665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LX-6171 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61CSC3D89K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

LX-6171: A Technical Analysis of its Mechanism of Action in Cognitive Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LX-6171, an orally bioavailable small molecule developed by Lexicon Pharmaceuticals, was a clinical-stage drug candidate for the treatment of cognitive impairment associated with a range of disorders including Alzheimer's disease, schizophrenia, and vascular dementia.[1][2] The therapeutic rationale for this compound was based on its targeted inhibition of the solute carrier family 6 member 7 (SLC6A7), a high-affinity L-proline transporter located on presynaptic terminals of glutamatergic neurons.[1] The proposed mechanism of action centered on the modulation of synaptic proline levels to enhance glutamatergic neurotransmission and synaptic plasticity, thereby improving cognitive function.

Preclinical studies in murine models demonstrated that both genetic knockout of the SLC6A7 transporter and pharmacological inhibition with this compound resulted in improved performance in learning and memory tasks.[1] Following promising Phase 1 clinical trials that established a favorable safety and tolerability profile with good systemic exposure, this compound advanced to a Phase 2a clinical trial in subjects with age-associated memory impairment (AAMI).[1] However, the Phase 2a study did not demonstrate a clear cognitive benefit, which led to the discontinuation of its development for cognitive disorders.[3] This whitepaper provides a comprehensive overview of the known mechanism of action, available preclinical and clinical data, and the experimental methodologies employed in the evaluation of this compound.

Introduction: The Rationale for Targeting SLC6A7 in Cognitive Disorders

Cognitive deficits are a hallmark of numerous neurological and psychiatric disorders, representing a significant unmet medical need. A key area of investigation in cognitive neuroscience is the role of glutamatergic neurotransmission in learning and memory. The SLC6A7 transporter, also known as the proline transporter (PROT), is expressed exclusively in the central nervous system at the presynaptic membranes of glutamatergic neurons.[1] Proline, an amino acid, has been shown to modulate glutamatergic signaling. By inhibiting the reuptake of proline from the synaptic cleft, this compound was designed to increase synaptic proline concentrations. This elevation in proline is hypothesized to potentiate glutamatergic neurotransmission, a critical component of synaptic plasticity and cognitive function.[4]

The initial validation for targeting SLC6A7 came from Lexicon's proprietary gene knockout program, where mice lacking the gene for this transporter exhibited enhanced learning and memory.[1] This genetic evidence provided a strong foundation for the development of a pharmacological inhibitor.

Mechanism of Action of this compound

This compound is a selective inhibitor of the SLC6A7 transporter.[4][5] By blocking this transporter, the drug prevents the reuptake of proline from the synaptic cleft into the presynaptic neuron. The resulting increase in extracellular proline is believed to modulate glutamatergic signaling, although the precise downstream effects are not fully elucidated. The prevailing hypothesis is that elevated proline levels enhance the activity of glutamate receptors, such as NMDA and AMPA receptors, which are pivotal for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Signaling Pathway

The proposed signaling pathway for this compound's cognitive-enhancing effects is initiated by the inhibition of SLC6A7. This leads to an accumulation of proline in the synaptic cleft of glutamatergic neurons. The elevated synaptic proline is thought to allosterically modulate or directly activate postsynaptic glutamate receptors, leading to enhanced neuronal excitability and synaptic plasticity.

Preclinical and Clinical Data

While specific quantitative data from primary publications are limited, information from press releases and clinical trial registries provides an overview of the findings for this compound.

Preclinical Studies

Preclinical evaluation of this compound was conducted in mouse models to assess its effects on cognitive function.

Table 1: Summary of Preclinical Findings

| Parameter | Model | Outcome | Reference |

| Cognitive Performance | Wild-type mice | Improved performance in learning and memory tests | [1] |

| Target Validation | SLC6A7 knockout mice | Improved learning and memory compared to controls | [1] |

Note: Specific quantitative data on the degree of improvement (e.g., percentage change in memory scores, dose-response relationships) are not publicly available.

Clinical Trials

This compound progressed through Phase 1 and into a Phase 2a clinical trial.

Table 2: Summary of Clinical Trial Data

| Phase | Population | Key Findings | Reference |

| Phase 1 | Healthy Volunteers | Generally well-tolerated at all dose levels; Good systemic exposure | [1] |

| Phase 2a (NCT00691808) | Subjects with Age-Associated Memory Impairment (AAMI) | Well-tolerated; No clear demonstration of activity for the various cognitive domains evaluated | [3] |

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound have not been published in peer-reviewed literature. The following descriptions are based on general knowledge of such studies and information from press releases.

Preclinical Cognitive Testing Workflow

The preclinical studies likely involved standard behavioral paradigms to assess learning and memory in mice following the administration of this compound.

Phase 2a Clinical Trial Design

The Phase 2a clinical trial (NCT00691808) was a randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, and cognitive effects of this compound in subjects with AAMI.

Table 3: Phase 2a Clinical Trial (NCT00691808) Protocol Overview

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled, parallel-group |

| Population | Approximately 120 subjects with Age-Associated Memory Impairment (AAMI) |

| Intervention Arms | 1. This compound (Dose 1) 2. This compound (Dose 2) 3. Placebo |

| Primary Outcome Measures | Safety and tolerability |

| Secondary Outcome Measures | Cognitive effects as measured by the Cognitive Drug Research (CDR) battery and other psychometric instruments |

| Duration | 4 weeks of treatment |

Note: The specific doses used in the second stage were to be determined based on pharmacokinetic data from the initial stage of the trial.

Discussion and Future Perspectives

The development of this compound represents a rational, target-based approach to enhancing cognitive function. The preclinical data, supported by genetic evidence, provided a compelling case for the inhibition of SLC6A7 as a novel therapeutic strategy. However, the failure to demonstrate efficacy in a Phase 2a clinical trial highlights the significant challenges in translating preclinical findings in animal models of cognition to human clinical outcomes.

Several factors could have contributed to the lack of observed efficacy. The complexity of cognitive disorders and the potential for multiple underlying pathologies may mean that targeting a single pathway is insufficient. Additionally, the cognitive assessment tools used, while standard, may not have been sensitive enough to detect subtle changes in the AAMI population over a 4-week period.

Despite the discontinuation of this compound for cognitive impairment, the role of the SLC6A7 transporter in neurological function remains an area of interest. Further research into the precise molecular mechanisms by which proline modulates glutamatergic neurotransmission could uncover alternative therapeutic applications for SLC6A7 inhibitors. The favorable safety profile of this compound in clinical trials suggests that this class of compounds could be explored for other neurological or psychiatric conditions where glutamatergic dysregulation is implicated.

Conclusion

This compound was a promising drug candidate that ultimately did not meet its primary efficacy endpoints in a Phase 2a clinical trial for age-associated memory impairment. While its development for cognitive disorders has been halted, the scientific rationale behind targeting the SLC6A7 proline transporter remains a valid area of investigation. The journey of this compound underscores the critical importance of robust translational models and sensitive clinical outcome measures in the development of novel therapies for complex neurological conditions. Further exploration of the SLC6A7 pathway may yet yield new therapeutic opportunities.

References

- 1. Lexicon Presents Clinical Data for LX6171, a Drug Candidate [globenewswire.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Cognitive Stress Test for the Detection of Preclinical Alzheimer's Disease: Discriminative Properties and Relation to Amyloid Load - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lexicon to Present Preclinical IN VIVO Efficacy Data Demonstrating Ability of New Investigational Compound to Enhance and Maintain Semaglutide-Promoted Weight Loss | November 4, 2024 [investors.lexpharma.com]

The Role of SLC6A7 in Glutamatergic Synapse Function: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Solute Carrier Family 6 Member 7 (SLC6A7), also known as the proline transporter (PROT), is a critical presynaptic protein that modulates glutamatergic neurotransmission. By controlling the synaptic levels of L-proline, SLC6A7 indirectly influences the activity of major glutamate receptors, including NMDA and AMPA receptors. This whitepaper provides a comprehensive technical overview of SLC6A7's function at the glutamatergic synapse, presenting quantitative data from key studies, detailed experimental protocols for its investigation, and visual representations of its associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Introduction to SLC6A7

SLC6A7 is a high-affinity, Na+/Cl--dependent transporter for the amino acid L-proline.[1] It is predominantly expressed in the brain, where it is localized to the presynaptic terminals of a subpopulation of glutamatergic neurons.[1][2][3] The primary function of SLC6A7 is to clear L-proline from the synaptic cleft, thereby regulating its availability to interact with and modulate postsynaptic glutamate receptors.[1][2][3][4]

L-proline itself has a dual role in glutamatergic signaling. At physiological concentrations, it potentiates glutamatergic transmission, while at higher, potentially pathological concentrations, it can directly activate NMDA and AMPA receptors.[1][2][3] This positions SLC6A7 as a key regulator of synaptic excitability and plasticity. Dysregulation of SLC6A7 function has been implicated in neurological and psychiatric disorders, highlighting its potential as a therapeutic target.[2][4]

Quantitative Data on SLC6A7 Function

The functional significance of SLC6A7 is underscored by studies on knockout (KO) mouse models. Disruption of the Slc6a7 gene leads to significant alterations in the expression of key synaptic proteins involved in glutamatergic transmission. The following tables summarize the quantitative findings from a study by Schulz et al. (2018), which analyzed the expression of various synaptic proteins in crude synaptosomes from the cortex and thalamus of SLC6A7 KO mice compared to wild-type (WT) littermates.[1]

Table 1: Altered Expression of Synaptic Proteins in the Cortex of SLC6A7 KO Mice [1]

| Protein | Change in Expression in KO vs. WT | p-value |

| GluA1 (AMPA Receptor Subunit) | ↓ 23% | < 0.05 |

| GluA2 (AMPA Receptor Subunit) | ↓ 21% | < 0.05 |

| GluK2 (Kainate Receptor Subunit) | ↓ 30% | < 0.01 |

| CaMKIIα | ↓ 28% | < 0.01 |

Table 2: Altered Expression of Synaptic Proteins in the Thalamus of SLC6A7 KO Mice [1]

| Protein | Change in Expression in KO vs. WT | p-value |

| GluA1 (AMPA Receptor Subunit) | ↓ 25% | < 0.05 |

| GluA3 (AMPA Receptor Subunit) | ↓ 27% | < 0.05 |

| GluK2 (Kainate Receptor Subunit) | ↓ 35% | < 0.01 |

Note: Data represents the mean percentage change in protein levels in KO mice relative to WT controls. Statistical significance was determined by a two-tailed Student's t-test.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of SLC6A7 at the glutamatergic synapse.

Synaptosome Preparation from Mouse Brain

Synaptosomes are isolated presynaptic terminals that retain functional activity, making them an excellent model for studying synaptic processes.

Protocol:

-

Tissue Homogenization:

-

Euthanize an adult mouse and rapidly dissect the brain region of interest (e.g., cortex, hippocampus) on ice.

-

Homogenize the tissue in 10 volumes of ice-cold homogenization buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4, supplemented with protease inhibitors) using a Dounce homogenizer with 10-12 slow strokes.[5][6]

-

-

Differential Centrifugation:

-

Washing and Resuspension:

-

Discard the supernatant (S2).

-

Gently resuspend the P2 pellet in a suitable buffer for the downstream application (e.g., Krebs-Ringer-HEPES buffer for uptake assays).

-

L-Proline Uptake Assay in Synaptosomes

This assay measures the transport activity of SLC6A7.

Protocol:

-

Synaptosome Preparation: Prepare synaptosomes as described in section 3.1.

-

Assay Incubation:

-

Pre-warm synaptosomes (approximately 20-40 µg of protein) in a suitable assay buffer (e.g., Krebs-Ringer-HEPES) at 37°C for 5 minutes.

-

Initiate the uptake by adding a solution containing radiolabeled L-proline (e.g., [3H]L-proline) to a final concentration in the low micromolar range.

-

-

Termination of Uptake:

-

After a short incubation period (e.g., 1-2 minutes), terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) followed by several washes with ice-cold assay buffer to remove extracellular radiolabel.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific uptake in parallel samples by including a competitive inhibitor or by performing the assay at 4°C.

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Western Blotting for Synaptic Proteins

This technique is used to quantify the relative abundance of specific proteins in synaptic preparations.

Protocol:

-

Sample Preparation:

-

Prepare synaptosomes (section 3.1) and lyse them in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.[4]

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-GluA1, anti-SLC6A7) overnight at 4°C.[4]

-

Wash the membrane several times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated or fluorescently-labeled secondary antibody for 1 hour at room temperature.[4]

-

-

Detection and Quantification:

-

For HRP-conjugated antibodies, apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

-

For fluorescently-labeled antibodies, visualize the signal using a fluorescence imaging system.[4]

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the signal of the target protein to a loading control (e.g., β-actin or β-tubulin).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving SLC6A7 and a typical experimental workflow for its study.

Caption: Signaling pathway of SLC6A7 at the glutamatergic synapse.

Caption: Experimental workflow for studying SLC6A7 function.

Conclusion

SLC6A7 plays a crucial, albeit indirect, role in the regulation of glutamatergic synapse function. By controlling the synaptic availability of L-proline, it fine-tunes the activity of NMDA and AMPA receptors, thereby influencing synaptic strength and plasticity. The altered expression of key glutamatergic signaling proteins in SLC6A7 knockout mice provides strong evidence for its importance in maintaining synaptic homeostasis. The experimental protocols and workflows detailed in this guide offer a robust framework for the further investigation of SLC6A7 and its potential as a therapeutic target for neurological and psychiatric disorders characterized by glutamatergic dysregulation. Future research should continue to elucidate the precise downstream signaling cascades modulated by SLC6A7 activity and explore the therapeutic potential of targeting this unique presynaptic regulator.

References

- 1. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sysy.com [sysy.com]

- 3. Frontiers | Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes [frontiersin.org]

- 4. sysy.com [sysy.com]

- 5. Isolate Functional Synaptosomes | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Striatal Synaptosomes Preparation from Mouse Brain [bio-protocol.org]

Preclinical Data for LX-6171 in Learning and Memory Models: An Overview of Publicly Available Information

Researchers, scientists, and drug development professionals should be aware that detailed preclinical data, specific experimental protocols, and in-depth signaling pathway information for the investigational compound LX-6171 are not extensively available in the public domain. The development of this compound for cognitive impairment was discontinued following a Phase 2a clinical trial that did not demonstrate clear efficacy.[1] Consequently, it is likely that the comprehensive preclinical data package was not published in peer-reviewed scientific literature and remains proprietary to the developing company, Lexicon Pharmaceuticals.

This guide summarizes the publicly accessible information regarding the preclinical evidence for this compound in learning and memory models, based on company press releases and drug development databases.

Executive Summary

This compound was an orally bioavailable small molecule developed by Lexicon Pharmaceuticals for the treatment of cognitive impairment associated with disorders such as Alzheimer's disease, schizophrenia, and vascular dementia.[2] Preclinical studies in mouse models reportedly demonstrated that administration of this compound resulted in improved performance in learning and memory tasks.[2][3] The molecular target of this compound was identified as the L-proline transporter (SLC6A7), a protein expressed in brain regions crucial for learning and memory.[3]

Target Identification and Rationale

The discovery of the target for this compound stemmed from Lexicon's large-scale gene knockout program.[2] Mice lacking the gene for the L-proline transporter (SLC6A7) exhibited enhanced learning and memory capabilities compared to wild-type controls.[2][3] This genetic evidence provided a strong rationale for the development of a small molecule inhibitor of SLC6A7 as a potential cognitive enhancer. This compound was subsequently developed to inhibit this membrane protein, which is located at synaptic vesicles and presynaptic membranes of glutamatergic neurons.[2]

Preclinical Efficacy in Animal Models

Public announcements from Lexicon Pharmaceuticals stated that preclinical studies demonstrated that the administration of this compound to mice led to improved performance in tests of learning and memory.[2][3] However, specific details regarding the animal models used, the experimental protocols, and the quantitative data from these studies have not been publicly disclosed.

To provide context for the type of experiments that were likely conducted, a general overview of common preclinical models for assessing learning and memory is provided below. It is important to note that this is a generalized representation and does not reflect the specific, unpublished data for this compound.

Hypothetical Data Presentation

Without access to the actual data, the following table is a hypothetical representation of how such preclinical findings might be structured.

| Preclinical Model | Key Parameters Measured | Hypothetical Outcome with this compound |

| Morris Water Maze | Escape Latency (s) | Decreased |

| Time in Target Quadrant (%) | Increased | |

| Contextual Fear Conditioning | Freezing Behavior (%) | Increased |

| Novel Object Recognition | Discrimination Index | Increased |

Proposed Mechanism of Action and Signaling Pathway

The identified target of this compound is the L-proline transporter, SLC6A7.[3] This transporter is involved in the regulation of proline levels in the brain. Proline can act as a neuromodulator, and its transport can influence glutamatergic and GABAergic neurotransmission. The inhibition of SLC6A7 by this compound is thought to modulate synaptic plasticity, a key cellular mechanism underlying learning and memory.

The precise signaling cascade initiated by the inhibition of SLC6A7 and leading to cognitive enhancement has not been detailed in the available information for this compound. Below is a generalized diagram illustrating a potential signaling pathway that could be influenced by the modulation of synaptic neurotransmitter levels, a likely consequence of SLC6A7 inhibition.

Caption: Generalized signaling pathway for synaptic plasticity potentially modulated by this compound.

Experimental Protocols: A General Framework

While the specific protocols for this compound are not available, this section provides a general methodology for a commonly used preclinical test of spatial learning and memory, the Morris water maze. This is for illustrative purposes only.

Objective: To assess spatial learning and memory in rodents.

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the pool.

Procedure:

-

Acquisition Phase:

-

Animals are placed in the pool from different starting positions and must find the hidden platform.

-

Each animal undergoes multiple trials per day for several consecutive days.

-

The time taken to find the platform (escape latency) and the path taken are recorded.

-

-

Probe Trial:

-

After the acquisition phase, the platform is removed from the pool.

-

The animal is allowed to swim freely for a set period.

-

The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

-

The workflow for such an experiment can be visualized as follows:

Caption: A typical experimental workflow for the Morris water maze test.

Conclusion

The publicly available information on the preclinical evidence for this compound in learning and memory models is limited to high-level summaries. While these summaries indicate positive effects in animal models, the detailed data and methodologies required for a comprehensive technical guide have not been published. The discontinuation of the clinical development of this compound for cognitive impairment makes the future release of this detailed preclinical data unlikely. Researchers interested in the role of the L-proline transporter (SLC6A7) in cognition may find the initial rationale for the development of this compound to be of continued interest.

References

An In-depth Guide to the Therapeutic Potential of Proline Transporter Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the burgeoning field of proline transporter (PROT, or SLC6A7) inhibition, a promising strategy for therapeutic intervention in oncology and neurology. Proline, a conditionally essential amino acid, plays a critical role in protein synthesis, redox balance, and cellular signaling.[1] Its transport across the cell membrane, mediated by specific transporters, is increasingly recognized as a key vulnerability in various disease states. This document provides a comprehensive overview of the core concepts, quantitative data, experimental methodologies, and signaling pathways central to the development of proline transporter inhibitors.

Therapeutic Rationale

1.1 Oncology:

Cancer cells often exhibit metabolic reprogramming to sustain their high proliferative rates. One such adaptation is a dependency on extracellular proline. Proline metabolism fuels the TCA cycle, supports ATP production, and contributes to biomass, particularly collagen synthesis in the tumor microenvironment.[2] Furthermore, the proline cycle is intricately linked to redox homeostasis, helping cancer cells mitigate oxidative stress.[2][3] Enzymes in the proline biosynthesis pathway, such as Pyrroline-5-Carboxylate Reductase 1 (PYCR1), are frequently overexpressed in various cancers, including breast, prostate, and liver cancer, correlating with poor prognosis.[2][3] Inhibiting the uptake of proline via transporters like SLC6A7 presents a targeted approach to induce amino acid starvation, disrupt redox balance, and ultimately trigger cancer cell death.[3] Combination therapies, for instance, pairing a proline dehydrogenase (PRODH) inhibitor with a glutaminase inhibitor, have shown synergistic anticancer effects in preclinical models.[4]

1.2 Neurology and Cognitive Disorders:

In the central nervous system (CNS), proline acts as a neuromodulator, particularly within glutamatergic systems.[5][6][7] The proline transporter SLC6A7 is highly expressed in the brain, specifically in presynaptic terminals of a subset of glutamatergic neurons, where it regulates extracellular proline levels.[5][7] Dysregulation of proline homeostasis is linked to several neurological and psychiatric conditions.[1] Elevated proline levels can directly activate NMDA and AMPA receptors, potentially leading to excitotoxicity, a key factor in neuronal damage following a stroke.[6][8] Conversely, inhibition of SLC6A7 has been shown to be neuroprotective in ischemic stroke models.[8] Furthermore, mouse models with genetic knockout of the proline transporter have shown potential for cognition improvement, suggesting that inhibitors could be developed as therapeutic agents for cognitive disorders like Alzheimer's disease and schizophrenia.[5][9][10]

Quantitative Data on Proline Transporter Inhibitors

The development of potent and selective proline transporter inhibitors is an active area of research. The following table summarizes key quantitative data for representative compounds.

| Compound | Target(s) | IC50 | Therapeutic Area | Reference |

| LQFM215 | PROT (SLC6A7) | Not specified | Schizophrenia, Ischemic Stroke | [8][10] |

| N-formyl-L-proline (NFLP) | PYCR1 | 100 µM (Ki) | Cancer | [3] |

| L-tetrahydro-2-furoic acid (THFA) | PRODH/POX | Not specified | Cancer | [3] |

| N-propargylglycine (PPG) | PRODH (suicide inhibitor) | Not specified | Cancer | [4] |

| Biphenyl-O-hydroxy-proline (BPOHP) | SLC1A4, SLC1A5 | 128 nM (for SLC1A4) | Cancer, Neurological Diseases | [11] |

Note: IC50 values represent the concentration of an inhibitor required to block 50% of the transporter's activity. Ki (inhibition constant) is another measure of inhibitor potency.

Signaling and Metabolic Pathways

Understanding the pathways modulated by proline transport is crucial for rational drug design.

Key Experimental Protocols

Accurate and reproducible experimental methods are fundamental to the investigation of proline transporter inhibitors.

4.1 Protocol 1: In Vitro Proline Uptake Assay

This protocol is designed to measure the inhibitory effect of a compound on proline transport into cells expressing the target transporter.

Objective: To determine the IC50 value of a test compound against a specific proline transporter (e.g., SLC6A7).

Materials:

-

Cell line stably expressing the proline transporter of interest (e.g., HEK293-SLC6A7).

-

Control (wild-type) cell line not expressing the transporter.

-

Culture medium (e.g., DMEM with 10% FBS).

-

Krebs-Henseleit buffer or similar physiological salt solution.

-

Radiolabeled L-proline (e.g., [3H]L-proline).

-

Test inhibitor compounds at various concentrations.

-

Scintillation cocktail and scintillation counter.

-

96-well cell culture plates.

Methodology:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with pre-warmed Krebs-Henseleit buffer. Add buffer containing the test inhibitor at various concentrations (and a vehicle control) to the wells and pre-incubate for 10-20 minutes at 37°C.

-

Uptake Initiation: Initiate the uptake by adding buffer containing a fixed concentration of [3H]L-proline along with the corresponding inhibitor concentration.[6]

-

Uptake Termination: After a short incubation period (e.g., 1-10 minutes), rapidly terminate the transport by washing the cells multiple times with ice-cold buffer.[6]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.2 M NaOH).[6]

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known potent inhibitor or in wild-type cells). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[12]

4.2 Protocol 2: In Vivo Efficacy Study (Xenograft Cancer Model)

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of a proline transporter inhibitor in a mouse model.

Objective: To assess the effect of a test inhibitor on tumor growth in vivo.

Materials:

-

Immunocompromised mice (e.g., NOD-SCID or nude mice).

-

Cancer cell line for tumor implantation (e.g., a line known to be proline-dependent).

-

Test inhibitor formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection).

-

Vehicle control.

-

Calipers for tumor measurement.

-

Standard animal housing and care facilities.

Methodology:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the test inhibitor or vehicle control to the respective groups according to a predetermined schedule (e.g., daily, twice daily) and dose.

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Monitoring: Monitor animal body weight and general health throughout the study as indicators of toxicity.

-

Study Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size. Euthanize the animals, and excise and weigh the tumors.

-

Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the therapeutic efficacy (e.g., Tumor Growth Inhibition, TGI %).

Future Directions and Conclusion

The inhibition of proline transporters represents a novel and compelling therapeutic strategy. In oncology, it offers a way to exploit the metabolic vulnerabilities of cancer cells. In neurology, it provides a mechanism to modulate glutamatergic neurotransmission and offer neuroprotection. Key challenges remain, including the development of inhibitors with high selectivity for specific transporters (e.g., SLC6A7 vs. other amino acid transporters) to minimize off-target effects. Future research will focus on identifying patient populations most likely to respond to this therapy, exploring combination strategies, and advancing lead compounds through preclinical and clinical development. This guide provides a foundational framework for professionals engaged in this exciting and rapidly evolving area of drug discovery.

References

- 1. Proline Metabolism in Neurological and Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting the Proline–Glutamine–Asparagine–Arginine Metabolic Axis in Amino Acid Starvation Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US10517844B2 - Inhibition of proline catabolism for the treatment of cancer and other therapeutic applications - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes [frontiersin.org]

- 7. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. L-proline transporter inhibitor (LQFM215) promotes neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel inhibitors of the high-affinity L-proline transporter as potential therapeutic agents for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Proline Transporter Inhibitor (LQFM215) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of a total IC50 method which enables in vitro assessment of transporter inhibition under semi-physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Rationale for Targeting the Proline Transporter SLC6A7 in Schizophrenia Research

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schizophrenia is a complex neuropsychiatric disorder characterized by significant unmet medical needs. While dopaminergic pathways have historically dominated therapeutic strategies, the glutamate hypothesis of schizophrenia has gained substantial traction, pointing to N-methyl-D-aspartate (NMDA) receptor hypofunction as a core pathophysiological feature. This guide explores the emerging and compelling rationale for targeting the Solute Carrier Family 6 Member 7 (SLC6A7), also known as the proline transporter (PROT), as a novel therapeutic strategy. Evidence suggests that dysregulation of proline homeostasis, a key function of SLC6A7, directly impacts the glutamatergic system implicated in schizophrenia. This document consolidates evidence from human post-mortem studies, preclinical models, and pharmacological interventions, providing a technical overview of the key data, experimental protocols, and underlying molecular pathways that position SLC6A7 as a high-potential target for next-generation schizophrenia therapeutics.

The Neurobiological Rationale: Proline, Glutamate, and Schizophrenia

The core of the rationale for targeting SLC6A7 lies in the function of its substrate, the amino acid L-proline, as a neuromodulator within the central nervous system (CNS).

-

Proline as a Neuromodulator: L-proline is not merely a component of proteins; it actively modulates synaptic transmission. Specifically, it can directly activate and modulate the activity of both NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors.[1][2]

-

The Role of SLC6A7: The SLC6A7 transporter is a brain-specific, high-affinity transporter localized presynaptically in a subset of glutamatergic nerve terminals.[2][3] Its primary role is the rapid reuptake of proline from the synaptic cleft, thereby controlling the spatial and temporal dynamics of proline's influence on glutamatergic synapses.[2]

-

Connection to Schizophrenia Pathophysiology: The glutamatergic hypofunction hypothesis of schizophrenia posits that reduced signaling through NMDA receptors is a key driver of the disorder's symptoms.[1] By regulating extracellular proline levels, SLC6A7 can influence glutamatergic tone. Dysfunction of this transporter could lead to aberrant proline signaling, contributing to the glutamatergic imbalance observed in schizophrenia.

This connection is further strengthened by genetic and metabolic studies of the proline dehydrogenase (PRODH) gene, which is located in the 22q11.2 chromosomal region—a locus strongly associated with schizophrenia risk.[4][5] PRODH is the primary enzyme for proline catabolism. Deficiencies in PRODH lead to hyperprolinemia (elevated proline levels) and are associated with schizophrenia-like phenotypes in both humans and mice.[3][4]

Evidence from Human and Preclinical Studies

Converging lines of evidence from genetic, metabolic, and animal model studies implicate proline dysregulation in schizophrenia.

Altered Proline Homeostasis in Patients

Post-mortem brain studies and plasma analyses have revealed a consistent pattern of disrupted proline metabolism in individuals with schizophrenia.[6] Plasma proline concentrations have been found to be significantly higher in schizophrenia patients compared to healthy controls.[3][7] Furthermore, analysis of brain tissue shows altered expression of key enzymes in the proline metabolic pathway, pointing towards a state of reduced proline degradation and increased synthesis.[6][7]

Table 1: Proline Metabolism Enzyme Expression in Post-Mortem Brains of Schizophrenia Patients

| Gene | Protein | Function | Finding in Schizophrenia vs. Controls | Reference |

|---|---|---|---|---|

| PRODH | Proline Dehydrogenase | First step in proline degradation | Lower mRNA Expression | [6][7] |

| ALDH4A1 | Aldehyde Dehydrogenase 4 Family, Member A1 | Second step in proline degradation | Lower mRNA Expression | [6][7] |

| PYCR1 | Pyrroline-5-Carboxylate Reductase 1 | Final step in proline synthesis | Higher mRNA Expression |[6][7] |

Preclinical Models

Animal models have been instrumental in establishing a causal link between proline pathway disruption and schizophrenia-relevant phenotypes.

-

PRODH-Deficient Mice: Mice with a deficiency in the proline-degrading enzyme PRODH exhibit elevated proline levels in the brain.[3] These animals display key behavioral deficits relevant to schizophrenia, including impaired sensorimotor gating (measured by prepulse inhibition) and an enhanced locomotor response to amphetamine, which is indicative of altered dopaminergic signaling.[3][4][5]

-

SLC6A7 Knockout (KO) Mice: Mice genetically engineered to lack the SLC6A7 transporter provide direct insight into its function. These mice show altered expression of synaptic proteins related to glutamate transmission.[2] Behaviorally, SLC6A7 KO mice exhibit phenotypes such as reduced locomotor activity and impaired memory extinction, demonstrating that the transporter is critical for behaviors required to respond to environmental changes.[2]

Table 2: Key Behavioral Phenotypes in Preclinical Models of Proline Dysregulation

| Model | Core Genetic Defect | Key Behavioral Phenotypes | Relevance to Schizophrenia | Reference |

|---|---|---|---|---|

| PRODH-Deficient Mouse | Impaired proline degradation | Deficits in sensorimotor gating (PPI); Enhanced response to amphetamine | Models positive symptoms and sensorimotor gating deficits | [3][4][5] |

| SLC6A7 KO Mouse | Absent proline reuptake at synapse | Reduced locomotor activity; Impaired memory extinction; Altered glutamate synapse proteins | Models aspects of negative symptoms and cognitive deficits |[2] |

Signaling Pathways and Therapeutic Rationale

The data converge on a model where SLC6A7 acts as a critical regulator at the intersection of proline and glutamate signaling.

Hypothesized Role of SLC6A7 in the Glutamatergic Synapse

Dysfunction of SLC6A7 is hypothesized to cause an accumulation of synaptic proline, leading to over-stimulation or aberrant modulation of postsynaptic glutamate receptors. This disrupts the delicate balance of excitatory neurotransmission, contributing to the synaptic deficits underlying schizophrenia.

Therapeutic Strategy: Inhibition of SLC6A7

Based on the glutamatergic hypofunction hypothesis, a logical therapeutic approach is to enhance signaling through NMDA receptors. Recent research has shown that inhibiting the SLC6A7 transporter can produce antipsychotic-like effects. A novel PROT inhibitor, LQFM215, effectively reduced hyperlocomotion and prevented sensorimotor gating deficits in a ketamine-induced model of schizophrenia.[1] This suggests that blocking proline reuptake enhances glutamatergic neurotransmission, potentially by increasing proline's modulatory actions at the synapse, thereby compensating for NMDA receptor hypofunction.

Key Experimental Methodologies

Rigorous and reproducible methods are essential for validating SLC6A7 as a drug target. The following sections detail protocols for key experiments in this research area.

Experimental Workflow for Target Validation

A typical workflow for investigating SLC6A7 involves a multi-pronged approach, moving from human association studies to preclinical validation.

Protocol: Quantification of Proline in Brain Tissue

This protocol is adapted from ninhydrin-based colorimetric methods used to measure free proline content in biological samples.[8][9]

Objective: To quantify the concentration of L-proline in brain tissue homogenates.

Materials:

-

Brain tissue (e.g., from cortex or hippocampus)

-

3% (w/v) aqueous sulfosalicylic acid

-

Glacial acetic acid

-

Acidic Ninhydrin reagent (2.5g ninhydrin in 60mL glacial acetic acid and 40mL 6M phosphoric acid, heated to dissolve)

-

Toluene

-

L-proline standard solution (for standard curve)

-

Spectrophotometer or microplate reader (520 nm)

Procedure:

-

Sample Preparation: Homogenize ~100 mg of frozen brain tissue in 1.0 mL of 3% sulfosalicylic acid using a mechanical homogenizer.

-

Protein Precipitation: Centrifuge the homogenate at 13,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

-

Reaction Mixture: In a glass test tube, combine 200 µL of the supernatant with 200 µL of glacial acetic acid and 200 µL of the acidic ninhydrin reagent.

-

Standard Curve: Prepare a standard curve by adding 200 µL of known proline concentrations (e.g., 0, 20, 40, 60, 80, 100 µg/mL) to separate tubes with the same reaction mixture.

-

Incubation: Seal the tubes and incubate in a boiling water bath (100°C) for 1 hour.

-

Reaction Termination: Terminate the reaction by placing the tubes in an ice bath.

-

Chromophore Extraction: Add 1.0 mL of toluene to each tube and vortex vigorously for 20 seconds to extract the red-colored chromophore. Allow the phases to separate.

-

Measurement: Carefully aspirate the upper toluene layer and measure its absorbance at 520 nm.

-

Quantification: Calculate the proline concentration in the samples by comparing their absorbance values to the standard curve.

Protocol: Gene Expression Analysis by qRT-PCR in Post-Mortem Tissue

Objective: To measure the relative mRNA expression level of SLC6A7 in post-mortem brain tissue from schizophrenia patients and controls.

Materials:

-

Post-mortem brain tissue (e.g., dorsolateral prefrontal cortex)

-

RNA extraction kit (e.g., Qiagen RNeasy)

-

High-Capacity cDNA Reverse Transcription Kit

-

SLC6A7-specific primers and a housekeeping gene primer (e.g., GAPDH, ACTB)

-

SYBR Green qPCR Master Mix

-

Real-Time PCR System

Procedure:

-

RNA Extraction: Extract total RNA from ~50-100 mg of brain tissue according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and check integrity (RIN > 7).

-

cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction in triplicate for each sample. A typical 20 µL reaction includes:

-

10 µL 2x SYBR Green Master Mix

-

1 µL Forward Primer (10 µM)

-

1 µL Reverse Primer (10 µM)

-

2 µL cDNA template (diluted 1:10)

-

6 µL Nuclease-free water

-

-

Real-Time PCR: Run the reaction on a qPCR instrument with a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis to ensure product specificity.

-

Data Analysis: Determine the cycle threshold (Ct) for SLC6A7 and the housekeeping gene for each sample. Calculate the relative expression using the ΔΔCt method, normalizing the expression of SLC6A7 to the housekeeping gene and comparing the patient group to the control group.

Conclusion and Future Directions

The body of evidence strongly supports the rationale for targeting SLC6A7 in schizophrenia research. The transporter's role as a key regulator of proline, a potent neuromodulator of the glutamatergic system, places it at a critical nexus of schizophrenia pathophysiology. Data from human studies and preclinical models consistently point to a state of proline dysregulation that can be mechanistically linked to the disorder. The early success of a novel SLC6A7 inhibitor in a preclinical model provides pharmacological validation for this approach.[1]

Future research should focus on:

-

Developing Potent and Selective Modulators: Creation of additional small molecule inhibitors and potentially positive allosteric modulators for SLC6A7 is a high priority.

-

Clarifying Circuit-Specific Roles: Investigating the specific role of SLC6A7-mediated proline transport in different brain circuits implicated in schizophrenia (e.g., cortico-striatal vs. hippocampal pathways).

-

Patient Stratification: Exploring whether markers of proline metabolism could serve as biomarkers to identify a subset of schizophrenia patients who would be most likely to respond to an SLC6A7-targeted therapy.

References

- 1. Novel Proline Transporter Inhibitor (LQFM215) Presents Antipsychotic Effect in Ketamine Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evidence for association of Hyperprolinemia with Schizophrenia and a Measure of Clinical Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling Pathways in Schizophrenia: emerging targets and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]

- 6. Schizophrenia-Like Behaviors Arising from Dysregulated Proline Metabolism Are Associated with Altered Neuronal Morphology and Function in Mice with Hippocampal PRODH Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proline Quantification | [risebio.mnsu.edu]

- 9. researchgate.net [researchgate.net]

Understanding the Pharmacodynamics of LX-6171: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Development of LX-6171 was discontinued after Phase 2a clinical trials due to a lack of efficacy. As a result, detailed quantitative pharmacodynamic data and specific experimental protocols are not extensively available in the public domain. This guide provides a comprehensive overview based on the available scientific literature and general pharmacological principles related to its target, the solute carrier family 6 member 7 (SLC6A7) transporter.

Introduction

This compound is an orally bioavailable small molecule that was developed for the treatment of cognitive disorders, including Alzheimer's disease and schizophrenia.[1][2][3] The therapeutic rationale for this compound was based on its activity as an inhibitor of the sodium-dependent proline transporter, also known as SLC6A7 or PROT.[1][3][4] This transporter is primarily expressed in the central nervous system, specifically at the synaptic vesicles and presynaptic membranes of glutamatergic neurons.[5] By inhibiting SLC6A7, this compound was hypothesized to modulate glutamatergic neurotransmission and thereby improve cognitive function.

Core Pharmacodynamics

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the SLC6A7 transporter. SLC6A7 is responsible for the high-affinity reuptake of L-proline from the synaptic cleft into presynaptic neurons. L-proline can act as a neuromodulator at glutamatergic synapses. Therefore, by blocking its reuptake, this compound is thought to increase the extracellular concentration of proline, leading to a modulation of glutamatergic signaling. Preclinical studies in mice lacking the gene for SLC6A7 showed improved learning and memory, providing a basis for the therapeutic targeting of this transporter.[5]

Target Engagement & Signaling Pathway

This compound engages its target, the SLC6A7 transporter, located on presynaptic terminals. The inhibition of proline reuptake is expected to enhance glutamatergic transmission. The precise downstream signaling cascade is not fully elucidated but is believed to involve the modulation of postsynaptic glutamate receptors, such as NMDA and AMPA receptors, due to the altered proline concentrations in the synapse.

Caption: Hypothesized signaling pathway of this compound at a glutamatergic synapse.

Quantitative Pharmacodynamic Data

Specific quantitative data on the potency and efficacy of this compound, such as IC50, EC50, and Ki values, have not been made publicly available. The following table illustrates the type of data that would be critical for a comprehensive pharmacodynamic assessment.

| Parameter | Description | Value |

| IC50 | The half-maximal inhibitory concentration of this compound against SLC6A7. | Not Publicly Available |

| EC50 | The half-maximal effective concentration to produce a functional response in a cell-based assay. | Not Publicly Available |

| Ki | The inhibition constant, indicating the binding affinity of this compound to SLC6A7. | Not Publicly Available |

Experimental Protocols

Detailed experimental protocols for the pharmacodynamic studies of this compound are not available. However, a standard approach to characterize an inhibitor of a solute carrier transporter like SLC6A7 would involve a series of in vitro and cellular assays. Below is a representative, generalized protocol for a high-throughput screening (HTS) assay to identify and characterize SLC6A7 inhibitors.

Representative Protocol: High-Throughput [³H]-Proline Uptake Assay

Objective: To measure the inhibitory activity of test compounds on SLC6A7-mediated proline uptake in a cellular context.

Materials:

-

HEK293 cells stably expressing human SLC6A7 (or a suitable cell line with endogenous expression).

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

[³H]-L-proline (radiolabeled substrate).

-

Unlabeled L-proline.

-

Test compounds (e.g., this compound) dissolved in DMSO.

-

Scintillation cocktail and microplates (e.g., 96-well format).

-

Microplate scintillation counter.

Methodology:

-

Cell Culture and Plating:

-

Culture HEK293-hSLC6A7 cells under standard conditions (37°C, 5% CO₂).

-

Plate the cells into 96-well microplates at a predetermined density and allow them to adhere overnight.

-

-

Compound Incubation:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

Wash the cell monolayers with assay buffer.

-

Add the compound dilutions to the respective wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

-

-

Uptake Assay:

-

Prepare the uptake solution containing a fixed concentration of [³H]-L-proline in the assay buffer.

-

Initiate the uptake by adding the [³H]-L-proline solution to all wells.

-

Incubate for a short, defined period (e.g., 10-20 minutes) at room temperature, ensuring the uptake is in the linear range.

-

To determine non-specific uptake, a set of wells should contain a high concentration of unlabeled L-proline.

-

-

Termination and Lysis:

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells by adding a lysis buffer (e.g., 0.1% SDS or 0.1 N NaOH).

-

-

Quantification:

-

Transfer the cell lysates to scintillation vials or a microplate compatible with a scintillation counter.

-

Add scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific uptake (CPM in the presence of excess unlabeled proline) from all other values.

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).

-

Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

References

LX-6171: An Inhibitor of the L-Proline Transporter SLC6A7 and its Potential Implications for Synaptic Plasticity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LX-6171, a novel small molecule inhibitor of the solute carrier family 6 member 7 (SLC6A7 or PROT), was investigated for its potential to modulate cognitive function. The primary mechanism of action of this compound is the inhibition of the presynaptic L-proline transporter, leading to an increase in extracellular L-proline levels within the synaptic cleft. This guide provides a comprehensive overview of the known information regarding this compound, its molecular target, and the theoretical effects on synaptic plasticity based on the available preclinical and clinical data, and the broader understanding of L-proline's role in neurotransmission. While specific quantitative data on the direct effects of this compound on long-term potentiation (LTP) and long-term depression (LTD) are not publicly available, this document synthesizes the existing knowledge to provide a framework for understanding its potential neurophysiological impact.

Introduction to this compound and its Molecular Target, SLC6A7

This compound was developed by Lexicon Pharmaceuticals as a potential therapeutic for cognitive impairment associated with disorders such as Alzheimer's disease.[1][2] The molecular target of this compound is the L-proline transporter SLC6A7, a member of the GABA neurotransmitter transporter family, which is predominantly expressed in the brain.[3][4] This transporter is localized at the presynaptic terminals of a subset of glutamatergic neurons and is responsible for the high-affinity reuptake of L-proline from the synaptic cleft.[1][3]

L-proline itself is a neuromodulator that can enhance glutamatergic transmission.[1] By inhibiting SLC6A7, this compound is hypothesized to increase the synaptic concentration of L-proline, thereby potentiating N-methyl-D-aspartate (NMDA) receptor-dependent signaling, a critical component of synaptic plasticity.

Preclinical and Clinical Development Overview

Preclinical studies in mice demonstrated that the administration of this compound resulted in improved performance in learning and memory tasks.[1][4] Furthermore, knockout mice lacking the SLC6A7 gene also exhibited enhanced learning and memory, corroborating the therapeutic hypothesis of SLC6A7 inhibition.[1][4]

This compound advanced to Phase 1 clinical trials, where it was found to be generally well-tolerated with good systemic exposure.[1][3] However, a subsequent Phase 2a clinical trial in subjects with age-associated memory impairment (AAMI) did not show a clear demonstration of efficacy.[5][6] Consequently, the development of this compound for cognitive impairment was discontinued.[5][6]

Data Presentation: Effects of SLC6A7 Inhibition

While specific quantitative data for this compound's effect on synaptic plasticity are not publicly available, the following table summarizes the observed and inferred effects of SLC6A7 inhibition based on preclinical studies with both the compound and knockout models.

| Parameter | Effect of SLC6A7 Inhibition (this compound or Knockout) | Experimental Model | Reference |

| Behavioral | |||

| Learning and Memory | Improved performance in memory tasks | Mice | [1][4] |

| Neurochemical | |||

| Extracellular L-proline | Inferred to be increased | - | - |

| Synaptic Function | |||

| Glutamatergic Transmission | Potentiation | Inferred from L-proline's known effects | [1] |

| NMDA Receptor Function | Enhanced activation | Inferred from L-proline's known effects | - |

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound have not been publicly disclosed. However, a general methodology for assessing the effects of a cognitive enhancer on synaptic plasticity and memory would typically involve the following:

In Vivo Electrophysiology (Long-Term Potentiation)

-

Animal Model: C57BL/6 mice or other relevant rodent models.

-

Surgical Procedure: Implantation of stimulating and recording electrodes in the hippocampus (e.g., Schaffer collateral pathway and CA1 region).

-

Drug Administration: Intraperitoneal (i.p.) or oral (p.o.) administration of this compound or vehicle control.

-

Electrophysiological Recordings: Baseline synaptic transmission is recorded. LTP is induced by a high-frequency stimulation (HFS) protocol. The field excitatory postsynaptic potential (fEPSP) slope is measured for several hours post-induction to assess the magnitude and stability of LTP.

Behavioral Testing (e.g., Morris Water Maze)

-

Apparatus: A circular pool filled with opaque water, with a hidden platform.

-

Procedure:

-

Acquisition Phase: Mice are trained over several days to find the hidden platform using spatial cues. Escape latency and path length are recorded. This compound or vehicle is administered prior to each training session.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound at the Glutamatergic Synapse

Experimental Workflow for Preclinical Evaluation of a Cognitive Enhancer

Discussion and Future Directions

The development of this compound, despite its eventual discontinuation for AAMI, highlights the L-proline transporter SLC6A7 as a potentially viable target for modulating cognitive function. The discrepancy between the promising preclinical data and the lack of efficacy in the Phase 2a trial could be attributed to several factors, including the complexity of cognitive decline in the elderly, suboptimal dose selection, or species-specific differences in the role of L-proline.

Future research in this area could focus on:

-

Exploring other indications: The role of SLC6A7 in other neurological and psychiatric disorders with cognitive deficits could be investigated.

-

Developing novel SLC6A7 inhibitors: More potent or selective inhibitors with different pharmacokinetic profiles might yield better clinical outcomes.

-

Investigating the downstream signaling cascade: A more detailed understanding of how elevated synaptic L-proline modulates the intricate molecular machinery of synaptic plasticity is needed.

Conclusion

This compound is an inhibitor of the SLC6A7 L-proline transporter that showed promise as a cognitive enhancer in preclinical models. While it did not meet its primary endpoint in a Phase 2a clinical trial for age-associated memory impairment, the exploration of its mechanism of action has provided valuable insights into the role of L-proline in synaptic function. The SLC6A7 transporter remains an intriguing target for the development of novel therapeutics for cognitive disorders. Further research is warranted to fully elucidate the therapeutic potential of modulating this pathway.

References

- 1. Inactivation of the Mouse L-Proline Transporter PROT Alters Glutamatergic Synapse Biochemistry and Perturbs Behaviors Required to Respond to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SLC6A7 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 3. SLC6A7 solute carrier family 6 (neurotransmitter transporter), member 7 PROT | Sigma-Aldrich [sigmaaldrich.com]

- 4. seekingalpha.com [seekingalpha.com]

- 5. genecards.org [genecards.org]

- 6. Neurobiology of L-proline: From molecules to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

The Development of LX-6171: A Technical Overview of a Novel Cognitive Enhancer Candidate

A Whitepaper on the History, Preclinical, and Clinical Development of LX-6171 by Lexicon Pharmaceuticals

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound was a promising oral drug candidate developed by Lexicon Pharmaceuticals for the treatment of cognitive impairment associated with a range of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and vascular dementia.[1][2] The compound emerged from Lexicon's innovative Genome5000™ gene knockout program and was designed as a selective inhibitor of the solute carrier family 6 member 7 (SLC6A7), a high-affinity L-proline transporter.[3] This whitepaper provides an in-depth technical guide to the history and development of this compound, detailing its mechanism of action, preclinical findings, and the clinical trial data that ultimately led to the discontinuation of its development for cognitive disorders.

Introduction: Target Identification and Rationale

The discovery of this compound's target originated from Lexicon's proprietary Genome5000™ program, which utilized knockout mouse models to identify genes with therapeutic potential.[1] This large-scale genomics effort identified the SLC6A7 gene, encoding a brain-specific L-proline transporter, as a key player in learning and memory.[3]

SLC6A7 is a member of the gamma-aminobutyric acid (GABA) neurotransmitter transporter family and is predominantly expressed in glutamatergic neurons.[3] Preclinical studies with knockout mice lacking the SLC6A7 protein demonstrated enhanced learning and memory, providing a strong rationale for the development of a small molecule inhibitor.[1] The hypothesis was that by inhibiting this transporter, the concentration of L-proline in the synapse would be modulated, leading to an improvement in cognitive function.

Preclinical Development

In Vivo Efficacy Models

In preclinical studies, the administration of this compound to mice resulted in improved performance in various tests of learning and memory.[1] These findings corroborated the initial observations in the SLC6A7 knockout mice, suggesting that pharmacological inhibition of the transporter could replicate the genetic phenotype.[3]

Preclinical Data Summary

While specific quantitative data from preclinical studies (e.g., IC50, Ki) are not publicly available, the qualitative outcomes were significant enough to warrant progression to clinical trials.

| Parameter | Observation | Source |

| Target | Solute Carrier Family 6 Member 7 (SLC6A7) | [3] |

| Mechanism of Action | Inhibition of L-proline transporter | [3] |

| Animal Model | Mice | [1][3] |

| Efficacy Endpoint | Improved performance in learning and memory tests | [1][3] |

Clinical Development

This compound progressed through Phase 1 and into a Phase 2a clinical trial before its development for cognitive impairment was halted.

Phase 1 Clinical Trials

Phase 1 clinical trials were conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

The Phase 1 studies were designed as dose-escalation trials in both young and elderly healthy volunteers. The primary objectives were to evaluate the safety and tolerability of single and multiple doses of this compound and to characterize its pharmacokinetic profile.

| Parameter | Observation | Source |

| Population | Healthy young and elderly volunteers | [3] |

| Safety | Generally well-tolerated at all dose levels | [1][3] |

| Adverse Events | No significant adverse events reported | [3] |

| Pharmacokinetics | Good systemic exposure | [1][3] |

Phase 2a Clinical Trial (NCT00691808)

A Phase 2a clinical trial was initiated in December 2007 to evaluate the efficacy, safety, and tolerability of this compound in elderly subjects with Age-Associated Memory Impairment (AAMI).[1][2]

The Phase 2a study was a two-stage, randomized, double-blind, placebo-controlled trial conducted in Europe.[1]

-

Stage 1: An open-label, single-dose study in 16 healthy elderly subjects to assess the bioavailability of a new oral suspension formulation.[1]

-

Stage 2: A four-week treatment period involving approximately 120 subjects with AAMI.[1] Participants were randomized to one of three groups: low-dose this compound, high-dose this compound, or placebo.[1] The cognitive effects were measured using the Cognitive Drug Research (CDR) battery and other psychometric instruments.[1]

| Parameter | Details | Source |

| Study Design | Randomized, Double-Blind, Placebo-Controlled | [1] |

| Population | ~120 elderly subjects with Age-Associated Memory Impairment (AAMI) | [1] |

| Intervention | This compound (low and high dose) or placebo | [1] |

| Duration | 4 weeks | [1] |

| Primary Endpoints | Safety, Tolerability, Cognitive Effects (CDR battery) | [1] |

| Outcome | No clear demonstration of activity in cognitive domains | [4] |

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

The proposed mechanism of action for this compound centers on the inhibition of the SLC6A7 transporter in glutamatergic neurons. By blocking the reuptake of L-proline from the synaptic cleft, this compound was hypothesized to enhance glutamatergic neurotransmission and thereby improve cognitive function.

Phase 2a Clinical Trial Workflow

The workflow for the Phase 2a clinical trial followed a structured, two-stage approach to first establish the bioavailability of a new formulation and then to test the efficacy and safety in the target patient population.

Discontinuation and Future Directions

In December 2008, Lexicon Pharmaceuticals announced the completion of the Phase 2a clinical trial of this compound.[4] While the compound was found to be well-tolerated, the study did not demonstrate a clear effect on the various cognitive domains evaluated.[4] Consequently, the company decided that the aggregate data did not support the further development of this compound for cognitive impairment at that time.[4]

Lexicon did note that the SLC6A7 target remained of interest, particularly given its potential association with schizophrenia from human genetic studies.[4] The company indicated it would explore potential interest from third parties for the development of this compound in other neurobehavioral indications.[4] However, there is no publicly available information on any subsequent development of this compound.

Conclusion

The development of this compound represents a scientifically driven approach to drug discovery, leveraging genomic insights to identify a novel therapeutic target for cognitive enhancement. While the compound demonstrated a favorable safety profile in early clinical trials, it ultimately failed to show efficacy in its intended indication of age-associated memory impairment. The history of this compound serves as a valuable case study in the challenges of translating promising preclinical findings into clinical success, particularly in the complex field of cognitive neuroscience. The detailed investigation of its target and the data generated from its clinical trials, though not leading to a marketed drug, contribute to the broader scientific understanding of the role of the SLC6A7 transporter in brain function.

References

- 1. Lexicon Pharmaceuticals, Inc. [lexpharma.com]

- 2. WikiGenes - SLC6A7 - solute carrier family 6 (neurotransmitter... [wikigenes.org]

- 3. lexpharma.com [lexpharma.com]

- 4. Lexicon Pharmaceuticals Scheduled to Release Q2 2025 Financial Results and Conduct Conference Call on August 6, 2025 [quiverquant.com]

The Cognitive Phenotype of SLC6A7 Knockout Mice: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cognitive and behavioral phenotype observed in SLC6A7 knockout (KO) mouse models. The Solute Carrier Family 6 Member 7 (SLC6A7) gene encodes the proline transporter, PROT, a brain-specific protein responsible for the high-affinity reuptake of L-proline from the synaptic cleft.[1][2][3] L-proline acts as a neuromodulator at glutamatergic synapses, and its precise regulation is crucial for normal brain function.[1][4] Dysregulation of proline levels has been associated with neurological and psychiatric disorders, including schizophrenia and intellectual disability.[1][5] This guide summarizes key quantitative data from behavioral studies, details the experimental protocols used, and provides visualizations of relevant pathways and workflows to facilitate a deeper understanding of the role of SLC6A7 in cognitive function.

Quantitative Behavioral Data Summary

The following tables summarize the key quantitative findings from behavioral and neurochemical analyses of SLC6A7 knockout mice compared to wild-type (WT) littermates.

Table 1: Locomotor Activity

| Behavioral Test | Parameter | Genotype | Result | Significance |

| Open Field | Total Distance Traveled (30 min) | WT | ~2500 cm | p < 0.05 |

| KO | ~1500 cm | |||

| Distance Traveled (per 5 min interval) | WT | Consistently higher | p < 0.05 | |

| KO | Consistently lower | |||

| Zero-Maze | Total Distance Traveled (5 min) | WT | ~600 cm | p < 0.05 |

| KO | ~400 cm | |||

| Novel Object | Locomotor Activity | WT | Increased | p < 0.05 |

| KO | Decreased |

Data extracted from Schulz et al., 2018.[1]

Table 2: Anxiety and Motivation

| Behavioral Test | Parameter | Genotype | Result | Significance |

| Zero-Maze | Entries to Open Sector | WT | No significant difference | NS |

| KO | No significant difference | |||

| Time in Open Sector | WT | No significant difference | NS | |

| KO | No significant difference | |||

| Novel Object | Entries to Proximity | WT | Increased | p < 0.05 |

| KO | Decreased | |||

| Time in Proximity | WT | Increased | p < 0.05 | |

| KO | Decreased | |||

| Tail-Suspension | Immobility Time | WT | No significant difference | NS |

| KO | No significant difference |

Data extracted from Schulz et al., 2018.[1]

Table 3: Motor Coordination and Sensorimotor Gating

| Behavioral Test | Parameter | Genotype | Result | Significance |

| Rotarod | Latency to Fall | WT | No significant difference | NS |

| KO | No significant difference | |||

| Acoustic Startle | Prepulse Inhibition | WT | No significant difference | NS |

| KO | No significant difference |

Data extracted from Schulz et al., 2018.[1]

Table 4: Learning and Memory

| Behavioral Test | Parameter | Genotype | Result | Significance |

| Morris Water Maze (Acquisition) | Path Length to Platform | WT | No significant difference | NS |

| KO | No significant difference | |||

| Morris Water Maze (Probe Trial - Day 10) | Time in Target Quadrant | WT | No significant difference | NS |

| KO | No significant difference | |||

| Morris Water Maze (Extinction) | Path Length in Former Target Quadrant | WT | Decreased | p < 0.05 |

| KO | Persevered |

Data extracted from Schulz et al., 2018.[1]

Experimental Protocols

Detailed methodologies for the key behavioral experiments are provided below.

Open Field Test

This test assesses baseline locomotor activity and exploratory behavior in a novel environment.

-

Apparatus: A square arena (40x40x40 cm) constructed of white plastic.

-

Procedure:

-

Mice are individually placed in the center of the arena.

-

Activity is recorded for 30 minutes using an automated tracking system.

-

Parameters measured include total distance traveled and distance traveled in 5-minute intervals.

-

-

Rationale: Reduced distance traveled in SLC6A7 KO mice suggests hypoactivity.[1]

Zero-Maze Test

This test evaluates anxiety-like behavior.

-